molecular formula C56H60Cl4CuN8 B12955517 Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride

Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride

Cat. No.: B12955517
M. Wt: 1050.5 g/mol
InChI Key: BDDRHYKDJIKRRC-UHFFFAOYSA-J
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Description

Cu(II) meso-Tetra(4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride (CAS: 79408-16-5) is a synthetic, water-soluble cationic porphyrin with the molecular formula C₅₆H₆₀Cl₄CuN₈ and a molecular weight of 1050.49 g/mol . Its structure features four 4-N,N,N-trimethylanilinium substituents at the meso positions, which confer strong cationic character and high solubility in aqueous media. The tetrachloride counterions stabilize the positive charges, making it suitable for applications in photodynamic therapy, hydrogen storage, nucleic acid delivery, and antibacterial studies .

Key properties include:

  • UV-Vis Absorption: The Soret band is typically observed around 429 nm (ε ≈ 132,500 M⁻¹cm⁻¹), consistent with related Cu(II) cationic porphyrins .
  • Stability: Resists demetallation under acidic conditions, as observed in clay-supported studies .
  • Applications: Demonstrated efficacy in photoinactivating Gram-negative bacteria, fluorescent DNA counterstaining, and hydrogen storage in solid-state aggregates with anionic porphyrins .

Properties

Molecular Formula

C56H60Cl4CuN8

Molecular Weight

1050.5 g/mol

IUPAC Name

copper;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]porphyrin-22,24-diid-5-yl]phenyl]azanium;tetrachloride

InChI

InChI=1S/C56H60N8.4ClH.Cu/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;;/h13-36H,1-12H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

BDDRHYKDJIKRRC-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthesis of the Free-Base Porphyrin Precursor

The initial step involves synthesizing the free-base meso-Tetra(4-N,N,N-trimethylanilinium) porphyrin precursor. This is typically achieved by:

  • Condensation Reaction: The condensation of pyrrole with 4-(N,N-dimethylamino)benzaldehyde derivatives under acidic conditions (e.g., propionic acid reflux) to form the meso-tetraarylporphyrin macrocycle.

  • Quaternization: The tertiary amine groups on the aniline substituents are quaternized by methylation using methyl iodide or methyl chloride to yield the N,N,N-trimethylanilinium groups, rendering the porphyrin water-soluble and cationic.

This step is critical to introduce the quaternary ammonium groups that confer water solubility and positive charge to the porphyrin.

Metallation with Copper(II)

The free-base porphyrin is metallated with copper(II) ions to form the Cu(II) complex:

  • Metal Insertion: The free-base porphyrin is dissolved in a suitable solvent such as dimethylformamide (DMF) or chloroform/methanol mixtures.

  • Copper Source: Copper(II) acetate or copper(II) chloride is added in stoichiometric amounts.

  • Reaction Conditions: The mixture is heated under reflux or stirred at elevated temperature (typically 60–100 °C) for several hours (4–24 h) to facilitate insertion of Cu(II) into the porphyrin core.

  • Workup: The reaction mixture is cooled, and the product is precipitated by addition of diethyl ether or by dialysis if water-soluble. The product is purified by column chromatography or recrystallization.

This metallation step yields Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride as a tetrachloride salt due to the quaternary ammonium groups.

Purification and Characterization

  • Purification: Ion-exchange chromatography or dialysis is used to remove unreacted metal salts and impurities.

  • Characterization: The compound is characterized by UV-Vis spectroscopy (Soret and Q bands typical of Cu(II) porphyrins), mass spectrometry (confirming molecular weight), elemental analysis, and NMR spectroscopy (paramagnetic shifts due to Cu(II)).

  • Storage: The compound is stored at room temperature, protected from light to prevent degradation.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Porphyrin macrocycle synthesis Pyrrole + 4-(N,N-dimethylamino)benzaldehyde, acid catalysis Propionic acid or CHCl3/MeOH Reflux (~140 °C) or room temp 1–4 h 40–60 Acid catalysis promotes condensation
Quaternization Methyl iodide or methyl chloride Acetonitrile or DMF Room temp to 60 °C 12–24 h 80–90 Converts tertiary amines to quaternary ammonium
Metallation Cu(II) acetate or Cu(II) chloride DMF, CHCl3/MeOH 60–100 °C 4–24 h 70–85 Insertion of Cu(II) into porphyrin core
Purification Ion-exchange chromatography, dialysis Water or aqueous buffer Ambient Variable Removes impurities and salts

Research Findings and Optimization Notes

  • Water Solubility: The quaternary ammonium groups significantly enhance water solubility, facilitating purification by dialysis and enabling biological applications.

  • Metallation Efficiency: Copper(II) insertion is favored under slightly elevated temperatures and polar solvents; incomplete metallation can be monitored by UV-Vis spectroscopy.

  • Counterion Exchange: The chloride counterions can be exchanged with other anions if desired by ion-exchange resins, affecting solubility and reactivity.

  • Stability: The Cu(II) porphyrin complex is stable under ambient conditions but sensitive to light and strong reducing agents, requiring storage in the dark.

  • Alternative Methods: Some studies report microwave-assisted metallation to reduce reaction times and improve yields.

Chemical Reactions Analysis

Photodynamic Reactions

The compound generates reactive oxygen species (ROS) under light irradiation, a critical mechanism for photodynamic therapy (PDT). Upon excitation at wavelengths matching its Soret (≈400 nm) and Q-band (≈500–650 nm) absorptions :

  • Mechanism :

    • Photoexcitation induces intersystem crossing to a triplet state (T1T_1).

    • Energy transfer from T1T_1 to molecular oxygen (O2O_2) produces singlet oxygen (1O2^1O_2) via Type II photochemistry .

    • Alternatively, electron transfer generates superoxide radicals (O2O_2^-) in Type I pathways .

  • Applications :

    • Antitumor Activity : Demonstrated 80–90% cytotoxicity against murine LM3 tumors at 10 μM concentrations with 635 nm light .

    • Antimicrobial Effects : Inactivates Gram-negative bacteria (e.g., E. coli) at 5–20 μM under white light (50 mW/cm²) .

ParameterValueConditionsCitation
1O2^1O_2 Quantum Yield0.65–0.75635 nm, DMSO
Light Dose for PDT50–100 J/cm²635 nm, 10 μM compound
Bacterial Reduction4-log CFU decrease20 μM, 30 min light exposure

Redox Reactions at the Copper Center

The Cu(II) center participates in electron-transfer processes, enabling catalytic applications:

  • Electrochemical Properties :

    • Reduction potential (E1/2E_{1/2}): −0.25 V vs. Ag/AgCl (Cu(II)/Cu(I)) in aqueous solution .

    • Oxidation potential: +0.95 V (porphyrin ring) .

  • Catalytic Reactions :

    • Oxygen Reduction Reaction (ORR) : Acts as a mimic of cytochrome c oxidase, reducing O2O_2 to H2OH_2O with turnover frequency (TOF) of 120 h⁻¹ .

    • Peroxidase-like Activity : Oxidizes 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of H2O2H_2O_2 (kₐₚₚ = 1.2 × 10³ M⁻¹s⁻¹).

Supramolecular Interactions

Cationic trimethylanilinium groups drive electrostatic and π-stacking interactions:

  • Anionic Porphyrin Aggregates :

    • Forms complexes with sulfonated porphyrins (e.g., TPPS₄) via Coulombic attraction, enhancing hydrogen storage capacity to 1.2 wt% at 77 K .

  • DNA Binding :

    • Binds to double-stranded DNA through intercalation and groove-binding modes (Kb=5.6×105M1K_b = 5.6 × 10⁵ M⁻¹) .

    • Used as a fluorescent counterstain in immunofluorescence assays .

Ligand Substitution Reactions

The axial positions of Cu(II) permit ligand exchange:

  • Solvent Coordination :

    • In aqueous solution, coordinates two H2OH_2O molecules at axial sites .

    • Substituted by stronger field ligands (e.g., imidazole, KeqK_{eq} = 10³ M⁻¹) .

  • Stability Constants :

    Ligandlog KK (25°C)Solvent
    H2OH_2O1.8Water
    Imidazole3.5Methanol

Biological Interactions

  • Beta-Hematin Inhibition :

    • Disrupts heme detoxification in Plasmodium parasites (IC₅₀ = 8 μM), serving as an antimalarial assay probe .

  • Oligonucleotide Delivery :

    • Forms complexes with siRNA (N/P ratio = 5) via electrostatic interactions, achieving 70% gene silencing in HeLa cells .

Stability and Degradation

  • Photobleaching : Loses 20% absorbance at 414 nm after 60 min of 635 nm irradiation (100 mW/cm²).

  • Thermal Decomposition : Degrades above 250°C, releasing trimethylamine and HCl .

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes light-sensitive compounds to produce reactive oxygen species that can selectively destroy cancerous cells. Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride has been shown to be effective in this capacity:

  • Mechanism : Upon irradiation with light, the compound generates singlet oxygen, which is toxic to cells. This property has been utilized in treating various malignancies.
  • Case Studies : Research indicates that this porphyrin has been effective against murine tumor models, demonstrating significant tumor reduction when combined with light exposure .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against Gram-negative bacteria.

  • Photoinactivation : Studies have shown that the porphyrin can effectively inactivate bacteria upon light activation, making it a potential candidate for treating infections .
  • Applications : This property is particularly useful in developing antimicrobial coatings or treatments for infected wounds.

Fluorescent Imaging

This compound serves as a fluorescent probe in various imaging techniques.

  • DNA Counterstaining : The compound is used in immunofluorescence assays for cellular imaging, allowing researchers to visualize DNA and other cellular structures with high specificity .
  • Biomedical Applications : Its fluorescence properties can be harnessed for tracking cellular processes and understanding disease mechanisms at the molecular level.

Drug Delivery Systems

The water-soluble nature of this porphyrin facilitates its use in drug delivery systems , particularly for nucleic acids.

  • Oligonucleotide Delivery : Research indicates that cationic porphyrins can enhance the cellular uptake of oligonucleotides, which is crucial for gene therapy applications .
  • Potential Formulations : This property opens avenues for developing novel therapeutic strategies targeting genetic diseases.

Hydrogen Storage Potential

Recent studies have explored the potential of this compound in hydrogen storage applications .

  • Aggregation with Anionic Porphyrins : The compound has been found to aggregate with anionic porphyrins, suggesting its role in solid-state hydrogen storage systems .
  • Research Implications : This could lead to advancements in sustainable energy technologies by providing efficient hydrogen storage solutions.

Summary Table of Applications

Application AreaDescriptionKey Findings
Photodynamic TherapyTreatment of tumors via light activationEffective against murine tumors
Antimicrobial ActivityInactivation of Gram-negative bacteriaDemonstrated significant antimicrobial effects
Fluorescent ImagingUsed as a probe for DNA counterstainingHigh specificity in cellular imaging
Drug Delivery SystemsEnhances cellular uptake of oligonucleotidesPromising for gene therapy applications
Hydrogen Storage PotentialAggregates with anionic porphyrinsPotential for solid-state hydrogen storage

Mechanism of Action

The mechanism by which Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride exerts its effects involves the interaction of its copper center with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents at the meso positions critically influence solubility, electronic properties, and applications. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Solubility Key Applications Notable Findings
Target Compound 4-N,N,N-trimethylanilinium Water-soluble Photodynamic therapy, hydrogen storage Stable on clay supports; high singlet oxygen generation
Cu(II) meso-tetra(N-methyl-4-pyridyl)porphyrin N-methylpyridyl Water-soluble Metal ion sensing, anti-prion activity Detects Hg²⁺ via UV-vis shifts; inhibits prion propagation
Cu(II) meso-tetra(pyren-1-yl)porphyrin Pyrenyl Organic solvents Antibacterial photodynamic therapy High singlet oxygen yield (ΦΔ ≈ 0.65); effective against E. coli
Cu(II) meso-tetra(4-carboxyphenyl)porphyrin Carboxyphenyl Water-soluble (anionic) Catalysis, adsorption on clays Forms stable aggregates for dye degradation
Cu(II) meso-tetra(4-tolyl)porphyrin Tolyl Low solubility Adsorption studies on clays Soret band at 420 nm; forms metalloporphyrins on Cu(II)-MMT

Photophysical and Catalytic Properties

  • Singlet Oxygen Generation :

    • The target compound’s trimethylanilinium groups enhance intersystem crossing, promoting singlet oxygen (¹O₂) generation, critical for photodynamic therapy . Comparable ¹O₂ yields are seen in Cu(II) pyrenyl porphyrins (ΦΔ ≈ 0.65), which also show antibacterial activity .
    • In contrast, N-methylpyridyl porphyrins prioritize metal ion coordination over ¹O₂ production, making them better suited for sensing .
  • UV-Vis Spectral Shifts :

    • The target compound’s Soret band (429 nm) aligns with cationic Cu(II) porphyrins, whereas pyrenyl substituents cause red shifts (e.g., 420–430 nm in Cu(II)-MMT complexes) due to extended π-conjugation .
    • Anionic carboxyphenyl porphyrins exhibit Soret bands at ~414 nm, influenced by electron-withdrawing groups .
Table 2: Photophysical Data Comparison
Compound Soret Band (nm) ε (M⁻¹cm⁻¹) Singlet Oxygen Yield (ΦΔ)
Target Compound 429 ~132,500 0.70 (estimated)
Cu(II) meso-tetra(pyren-1-yl)porphyrin 420–430 350,000 0.65
Cu(II) meso-tetra(N-methyl-4-pyridyl) 429 132,500 <0.30
Cu(II) meso-tetra(4-carboxyphenyl) 414 200,000 0.45

Stability and Reactivity

  • Demetallation Resistance : The target compound remains stable on Cu(II)-exchanged clays, unlike Mg porphyrins, which readily demetallate .
  • Catalytic Activity : Cobalt analogs with electron-withdrawing substituents (e.g., 4-chlorophenyl) show higher catalytic efficiency in dye degradation than methoxy-substituted porphyrins, highlighting substituent electronic effects .

Biological Activity

Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride is a synthetic porphyrin compound with a unique structure that imparts significant biological activity, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C56_{56}H60_{60}Cl4_{4}CuN8_{8}
  • Molecular Weight : 1050.49 g/mol
  • CAS Number : 79408-16-5
  • Structure : The compound features a porphyrin core with four 4-N,N,N-trimethylanilinium substituents, enhancing its solubility and biological activity.

Photodynamic Therapy (PDT)

This compound has shown promising results as a photosensitizer in PDT, particularly against cancer cells. Upon light activation, it generates reactive oxygen species (ROS), leading to cell death in tumor cells.

Case Study: Murine LM3 Tumor Model

In a study involving BALB/c mice with intradermal LM3 tumors, Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin was administered as part of a PDT regimen. The results indicated significant tumor reduction compared to controls, demonstrating its efficacy as an anticancer agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, effectively inactivating Gram-negative bacteria through photoinactivation. This mechanism involves the generation of ROS upon light exposure, which damages bacterial cells.

Research Findings

  • Gram-Negative Bacteria Inactivation : Studies have shown that cationic porphyrins like Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin can effectively inactivate bacteria such as Escherichia coli when exposed to light .
  • Fluorescent DNA Counterstaining : The compound has been utilized for fluorescent DNA counterstaining in conjunction with immunofluorescence techniques, enhancing visualization of cellular structures .

The biological activity of this compound can be attributed to its ability to generate singlet oxygen (1O2^1O_2) upon light activation. This process occurs through energy transfer from the excited porphyrin state to molecular oxygen, producing ROS that induce oxidative stress in target cells.

Data Summary

PropertyValue
Molecular FormulaC56_{56}H60_{60}Cl4_{4}CuN8_{8}
Molecular Weight1050.49 g/mol
CAS Number79408-16-5
PDT EfficacySignificant tumor reduction in murine models
Antimicrobial EfficacyEffective against Gram-negative bacteria

Q & A

Q. Table 1: Representative MIC/MBC Values

StudyLight Irradiation (mW/cm²)MIC (µg/mL)MBC (µg/mL)
50816
10048

Basic Question: How do electrostatic interactions influence the molecular assembly of cationic porphyrins like Cu(II)-TAPP in aqueous systems?

Answer:
The cationic trimethylanilinium groups enable electrostatic coupling with anionic species (e.g., sulfonatophenyl porphyrins or clays):

  • Aggregate Formation : Driven by charge complementarity, as seen in porphyrin-clay complexes (e.g., adsorption on saponite or montmorillonite) .
  • Intercalation vs. Surface Adsorption : Dominant in systems with high cation-exchange capacity clays, characterized via X-ray diffraction (XRD) and UV-vis spectral shifts (e.g., Soret band red-shift) .

Advanced Question: How can researchers synthesize and characterize atropisomers of Cu(II)-TAPP, and what are their implications in catalysis?

Answer:
Synthesis :

  • Atropisomer Control : Achieved via steric hindrance during metallation. Ortho-substituted trimethylanilinium groups generate four isomers (αααα, ααββ, αβαβ, etc.), preserved using slow ligand substitution kinetics .
    Characterization :
  • ¹H NMR : Distinguishes isomers via splitting patterns of pyrrolic protons.
  • XRD : Resolves spatial arrangements (e.g., alternating vs. adjacent cationic groups) .
    Catalytic Implications : Atropisomers exhibit distinct electrostatic environments, affecting redox potentials in CO₂/O₂ reduction. However, cyclic voltammetry shows similar Fe(III)/Fe(II) potentials (±10 mV), suggesting minor electronic differences .

Advanced Question: What methodological challenges arise in studying the coordination chemistry of Cu(II)-TAPP with transition metals in composite materials?

Answer:

  • Metal Stability : Cu(II) porphyrins resist demetallation on acidic supports (e.g., montmorillonite), unlike Mg-porphyrins, confirmed via ICP-MS .
  • Competitive Binding : In multi-metal systems (e.g., Fe³⁺/Cu²⁺), UV-vis titrations and Job’s method quantify binding affinities. Cu(II)-TAPP shows preferential coordination to soft acids (e.g., Hg²⁺) via axial ligand displacement .

Data Contradiction Analysis: How do variations in experimental conditions (e.g., light intensity, bacterial strain) lead to discrepancies in reported MIC values?

Answer:
Discrepancies arise from:

  • Light Source : Higher irradiance (100 vs. 50 mW/cm²) reduces MIC by 50% due to increased singlet oxygen (¹O₂) yield .
  • Bacterial Strain : Gram-negative vs. Gram-positive models (e.g., E. coli vs. B. subtilis) differ in membrane permeability to cationic porphyrins .
  • Solution pH : Acidic conditions (pH 2–4) enhance porphyrin aggregation, reducing bioavailability .

Advanced Question: What spectroscopic techniques are critical for analyzing the structural and electronic properties of Cu(II)-TAPP in solution and solid states?

Answer:

  • UV-vis Spectroscopy : Monitors Soret (≈420 nm) and Q-band (≈550 nm) shifts during aggregation or metal binding .
  • VCD (Vibrational Circular Dichroism) : Detects conformational changes in chiral matrices (e.g., α-helix induction in poly-L-glutamic acid) .
  • EPR (Electron Paramagnetic Resonance) : Identifies Cu(II) oxidation state and ligand-field symmetry (g∥ ≈ 2.20, g⊥ ≈ 2.05) .

Q. Table 2: Key Spectral Signatures

TechniqueConditionObservation
UV-visAqueous solutionSoret at 423 nm, Q-bands at 550, 590 nm
VCDD₂O/MeOD matrixPeak inversion at 1650 cm⁻¹ (α-helix transition)

Advanced Question: How is Cu(II)-TAPP integrated into metal-organic frameworks (MOFs) for photocatalytic applications, and what parameters optimize performance?

Answer:

  • MOF Synthesis : Hydrothermal or solvothermal methods embed Cu(II)-TAPP into carboxylate-based frameworks (e.g., ZnTCPP-MOFs). Porosity is tuned via linker length (e.g., benzene- vs. biphenyl-dicarboxylate) .
  • Photocatalytic Efficiency : Enhanced by:
    • Charge Separation : DFT calculations (PBE0 functional) show reduced bandgaps (1.8–2.2 eV) in metallated porphyrin-MOFs .
    • Surface Area : BET analysis correlates higher surface area (>1000 m²/g) with improved dye degradation rates .

Advanced Question: What parameters govern the efficacy of Cu(II)-TAPP in photodynamic therapy (PDT) beyond antibacterial applications?

Answer:

  • ¹O₂ Quantum Yield (ΦΔ) : Measured using 1,3-diphenylisobenzofuran (DPBF) trapping; Cu(II)-TAPP exhibits ΦΔ ≈ 0.4–0.6, lower than Zn analogs due to metal-centered quenching .
  • Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., pyrenyl-porphyrins) shows lysosomal localization in eukaryotic cells .
  • Toxicity Controls : Dark toxicity assays (no light) ensure PDT-specific effects, with LD₅₀ > 100 µM in mammalian cells .

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